molecular formula C8H7BrClFO2S B13178642 2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride

2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride

Cat. No.: B13178642
M. Wt: 301.56 g/mol
InChI Key: BWEBMFVGDLDSFT-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride is a specialized small molecule building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. Its structure incorporates both a sulfonyl chloride, a highly versatile and reactive functional group, and a halo-substituted aromatic ring, making it a valuable intermediate for constructing more complex molecules. The sulfonyl chloride moiety readily undergoes nucleophilic substitution reactions, allowing researchers to efficiently create a diverse array of sulfonamide derivatives. These sulfonamide compounds are of significant interest in the development of new therapeutic agents, as they are commonly found in molecules with a wide range of biological activities. The presence of both bromine and fluorine atoms on the phenyl ring provides additional sites for selective functionalization through modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions. This enables the precise design and synthesis of target compounds for high-throughput screening and structure-activity relationship (SAR) studies. The compound is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7BrClFO2S

Molecular Weight

301.56 g/mol

IUPAC Name

2-(2-bromo-3-fluorophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H7BrClFO2S/c9-8-6(2-1-3-7(8)11)4-5-14(10,12)13/h1-3H,4-5H2

InChI Key

BWEBMFVGDLDSFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 2-Bromo-3-fluorophenyl Ethane Derivatives

The aromatic precursor 2-bromo-3-fluorophenyl ethane derivatives are generally prepared by selective halogenation and functional group transformations on fluorobenzene derivatives.

  • A Friedel-Crafts acylation reaction is often employed to introduce the ethane-1-one moiety onto the 2-bromo-3-fluorophenyl ring. This involves reacting 2-bromo-3-fluorobenzene with acetyl chloride or similar acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride at low temperatures (around 1 °C to 25 °C) in solvents like dichloromethane or chlorobenzene.

  • The ketone intermediate can then be reduced or further modified to the corresponding ethane derivative.

The critical step is the introduction of the sulfonyl chloride group onto the ethane side chain. This is achieved via sulfonylation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride.

  • One method involves converting the ethane derivative to the corresponding sulfonyl chloride by reaction with chlorosulfonic acid under controlled temperature conditions, typically below 5 °C to avoid side reactions and decomposition.

  • Alternatively, sulfonyl chlorides can be prepared by oxidation of sulfides or sulfoxides followed by chlorination steps.

Oxidation and Functional Group Transformations

  • Partial oxidation of the thioether or sulfoxide intermediates to sulfone or sulfonyl chloride compounds is performed using oxidizing agents such as hydrogen peroxide or peracids, followed by chlorination.

  • The sulfonyl chloride compound is often isolated by precipitation, filtration, and washing with solvents like toluene and heptane to ensure purity.

Purification and Isolation

  • The final sulfonyl chloride product is purified by recrystallization or solvent washing, typically at temperatures around 45-50 °C, to achieve high purity and yield (reported yields around 70-75% in some syntheses).

  • Drying under vacuum or inert atmosphere is necessary to prevent hydrolysis of the sulfonyl chloride group.

Representative Experimental Data and Conditions

Step Reagents/Conditions Temperature Solvent(s) Yield (%) Notes
Friedel-Crafts Acylation 2-bromo-3-fluorobenzene, acetyl chloride, AlCl3 catalyst 1 °C to 25 °C Dichloromethane, chlorobenzene 70-80 Reaction time 3-5 hours
Sulfonylation Chlorosulfonic acid or sulfuryl chloride <5 °C Tetrahydrofuran (THF) 70-75 Controlled addition to avoid side reactions
Oxidation Hydrogen peroxide or peracid 0 to 30 °C Ethanol, toluene - Partial oxidation to sulfoxide/sulfone
Purification Recrystallization, washing with toluene and heptane 45-50 °C Toluene, heptane - Drying under vacuum

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride is a chemical compound with diverse applications in scientific research, including its use as an intermediate in synthesizing complex organic molecules, in enzyme inhibition and protein modification studies within biology, in the development of pharmaceuticals within medicine, and in the production of specialty chemicals and materials within industry. It is characterized by a unique structure featuring both bromine and fluorine atoms on the aromatic ring, influencing its reactivity and selectivity in chemical reactions.

Scientific Research Applications

  • Chemistry this compound serves as a building block in creating more complex organic molecules. Its role as an intermediate is significant due to the presence of bromine and fluorine atoms on the phenyl ring, which can influence the compound's reactivity and selectivity in chemical reactions.
  • Biology This compound is applied in the study of enzyme inhibition and protein modification.
  • Medicine It is explored for potential use in the development of pharmaceuticals and as a building block for drug candidates.
  • Industry Utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound undergoes nucleophilic substitution, where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, and thiols, typically in the presence of a base like pyridine or triethylamine, resulting in sulfonamides, sulfonate esters, and sulfonate thioesters. It can also participate in electrophilic aromatic substitution reactions, including halogenation and nitration, using reagents like bromine (Br2) or nitric acid (HNO3) with catalysts such as iron(III) bromide (FeBr3) or sulfuric acid (H2SO4), yielding brominated or nitrated derivatives.

Similar Compounds

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites on biomolecules. This reactivity is exploited in the modification of proteins and other biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 2-(2-bromo-3-fluorophenyl)ethane-1-sulfonyl chloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
This compound C₈H₇BrClFO₂S ~301.42 2-Bromo, 3-fluoro on phenyl Not provided High reactivity for sulfonamide synthesis; potential cross-coupling applications (Br as a leaving group)
(2-Bromo-3-fluorophenyl)methanesulfonyl chloride C₇H₅BrClFO₂S ~287.42 Same substituents, shorter chain 1507690-74-5 Medicinal chemistry applications (e.g., enzyme inhibition studies)
2-(Methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₈ClF₄O₄S 288.07 (calculated) Methoxymethoxy, trifluoromethyl Not provided Enhanced solubility in polar aprotic solvents
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₂ClF₉O₂S 380.62 Three trifluoromethyl groups 380.62 Extreme electron-withdrawing effect; used in high-stability catalysts
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride C₅H₁₁ClO₄S 202.65 Methoxyethoxy group 1215974-61-0 Protecting group for alcohols/amines; moderate reactivity

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (Br, F, CF₃):
    The bromo and fluoro substituents in the target compound increase the sulfonyl chloride’s electrophilicity, accelerating reactions with nucleophiles (e.g., amines to form sulfonamides). This contrasts with methoxyethoxy or trifluoromethyl groups, where the latter’s strong electron-withdrawing nature (CF₃) further enhances reactivity .
  • In contrast, methoxymethoxy or oxane-substituted derivatives (e.g., 2-(oxan-4-yloxy)ethane-1-sulfonyl chloride, CAS 579475-81-3 ) exhibit higher solubility in aqueous-organic mixtures due to oxygen-rich substituents.

Research Findings and Data Gaps

  • Missing Data: Exact melting points, boiling points, and solubility parameters for the target compound are absent in the provided evidence. Experimental data from thermogravimetric analysis (TGA) or nuclear magnetic resonance (NMR) would further clarify its physicochemical behavior.

Biological Activity

2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by its unique structural features, including a brominated and fluorinated aromatic ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C₈H₈BrClF₁O₂S
  • Molecular Weight : Approximately 283.57 g/mol
  • Appearance : Solid powder, typically stored under dry conditions at low temperatures (-20°C) to maintain stability.

The biological activity of sulfonyl chlorides, including this compound, often involves the modification of proteins and enzymes through nucleophilic substitution reactions. These compounds can react with amino acids such as cysteine and lysine, leading to the inhibition of enzyme activity or alteration of protein function. This characteristic makes them valuable in the design of inhibitors for various biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities against various bacterial strains. For example, sulfonyl chlorides have been shown to possess significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
This compoundTBDTBD
Ceftriaxone (reference)0.10.4

Note: TBD indicates that specific data for this compound is not yet available but is expected based on structural analogs.

Anticancer Activity

Similar sulfonyl compounds have demonstrated potential anticancer properties by inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies are ongoing to evaluate the specific effects of this compound on cancer cell lines.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has shown that sulfonyl chlorides can act as potent inhibitors of various enzymes involved in cancer progression. For instance, studies focusing on serine proteases have indicated that modifications at the aromatic ring significantly enhance inhibitory potency.
  • Antibacterial Activity Assessment : A study evaluating the antibacterial properties of similar compounds found that modifications in halogen substituents (bromine and fluorine) can influence antimicrobial efficacy, suggesting a need for further exploration of this compound's specific activity against resistant strains.

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